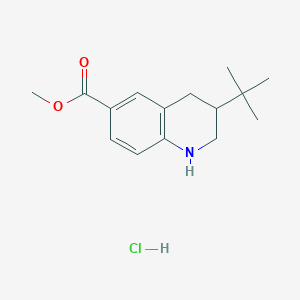
Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21NO2.ClH.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Tetrahydroquinoline Derivatives: The starting material, tetrahydroquinoline, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the desired compound.
Alkylation: The tetrahydroquinoline derivative can be alkylated using tert-butyl chloride in the presence of a strong base like potassium tert-butoxide (KOtBu).
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the tetrahydroquinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives of the tetrahydroquinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases. Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, leading to biological responses. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A related compound without the tert-butyl group.
Methyl 3-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate: A compound with an ethyl group instead of a tert-butyl group.
Uniqueness: Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(2,3)12-8-11-7-10(14(17)18-4)5-6-13(11)16-9-12;/h5-7,12,16H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMEBFADVXBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=C(C=CC(=C2)C(=O)OC)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)

![2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide](/img/structure/B2899427.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)
![3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
![3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2899434.png)
